4-Bromo-2,5-difluoroanisole
Overview
Description
4-Bromo-2,5-difluoroanisole is a chemical compound with the molecular formula C7H5BrF2O . It has an average mass of 223.015 Da and a monoisotopic mass of 221.949173 Da . It is also known by other names such as 1-Bromo-2,5-difluoro-4-methoxybenzene .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,5-difluoroanisole consists of a bromine atom (Br), two fluorine atoms (F), and a methoxy group (OCH3) attached to a benzene ring .Physical And Chemical Properties Analysis
4-Bromo-2,5-difluoroanisole is a solid at 20 degrees Celsius . It should be stored under inert gas and away from air due to its air-sensitive nature .Scientific Research Applications
- Inhibitors of Cyclin-Dependent Kinases (CDKs) : Researchers use 4-Bromo-2,5-difluoroanisole to prepare difluorophenacyl analogs, which serve as inhibitors of CDKs. These enzymes play a crucial role in cell cycle regulation and are potential targets for cancer therapy .
- Selective Inhibition of p38 MAP Kinase : The compound is also employed in the synthesis of aminopyridine N-oxides, which selectively inhibit p38 mitogen-activated protein kinase (MAPK). p38 MAPK is involved in inflammation and stress responses .
- IR and FT-IR Spectra Studies : Researchers investigate the infrared (IR) and Fourier-transform infrared (FT-IR) spectra of 4-Bromo-2,5-difluoroanisole. These studies provide valuable information for compound identification and characterization .
- Safety Considerations : The compound is classified as an irritant to skin, eyes, and respiratory system. Researchers study its toxicological properties to assess potential risks and safety precautions .
Synthetic Chemistry and Medicinal Chemistry
Analytical Chemistry and Spectroscopy
Environmental Chemistry and Toxicology
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-2,5-difluoroanisole is currently unknown due to the lack of research on this specific compound. It is known that the compound has been used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases .
Biochemical Pathways
4-Bromo-2,5-difluoroanisole has been used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase . The p38 MAP kinase pathway plays a crucial role in cellular responses to stress and inflammation.
Result of Action
Its use in the synthesis of inhibitors of cyclin-dependent kinases suggests potential effects on cell cycle regulation .
Safety and Hazards
4-Bromo-2,5-difluoroanisole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
properties
IUPAC Name |
1-bromo-2,5-difluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTXNQBDWFJMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369314 | |
Record name | 4-Bromo-2,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-difluoroanisole | |
CAS RN |
202865-60-9 | |
Record name | 1-Bromo-2,5-difluoro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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